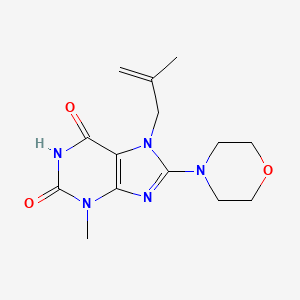

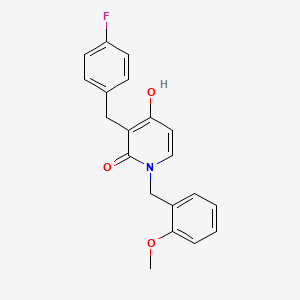

3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as MPA, is a synthetic compound that belongs to the class of purine analogues. It is a potent and selective inhibitor of the enzyme IMPDH (inosine monophosphate dehydrogenase), which plays a crucial role in the de novo synthesis of guanine nucleotides. MPA has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications in various diseases.

Scientific Research Applications

Structural Analysis and Synthesis Techniques

- The crystal structure of related morpholino purine derivatives has been analyzed, revealing typical geometries for the purine fused-ring system, with planarity observed within the six-membered ring and a specific conformation for the amino-alkyl side chain in the 7-position of the theophylline. This conformation may be influenced by weak intramolecular hydrogen bonding, contributing to the molecule's stability and reactivity (Karczmarzyk & Pawłowski, 1997).

- Research on the ring-opening polymerization of morpholine-2,5-dione derivatives using various metal catalysts has provided insights into the reactivity and potential polymerization pathways for morpholino purine derivatives, highlighting the influence of catalyst choice on the polymerization process and the nature of the resulting products (Chisholm et al., 2006).

Biological Activities and Applications

- Some morpholino purine derivatives have been synthesized and evaluated for their cardiovascular activity, demonstrating potential therapeutic applications. For instance, certain compounds showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias, suggesting their utility in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

- The synthesis of functional morpholine dione derivatives of lysine has been explored, resulting in novel compounds with potential for further biological evaluation. These derivatives could serve as building blocks for the development of new drugs or biomaterials (Lu De-da, 2015).

properties

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-morpholin-4-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-4-6-22-7-5-18/h1,4-8H2,2-3H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRKMBMNJBCXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)

![3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822195.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2822201.png)

![4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2822203.png)

![9-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2822208.png)